molecular formula C25H24N2O2 B10912451 1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10912451
M. Wt: 384.5 g/mol
InChI Key: NBYQZISBSAOFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of two methoxyphenyl groups and an ethylphenyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone precursor under acidic or basic conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often using continuous flow reactors and automated systems to scale up the synthesis.

Chemical Reactions Analysis

1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-hydroxy-4-methoxyphenyl)ethanone: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.

    2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound contains methoxyphenyl groups and is used in different applications, such as catalysis and crystal engineering.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

1-(2-ethylphenyl)-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C25H24N2O2/c1-4-18-7-5-6-8-24(18)27-25(20-11-15-22(29-3)16-12-20)17-23(26-27)19-9-13-21(28-2)14-10-19/h5-17H,4H2,1-3H3

InChI Key

NBYQZISBSAOFKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.